Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic heterocyclic compound featuring:
- A tetrahydropyrido[2,3-d]pyrimidine core with a 4-oxo group.
- A pyridin-3-yl substituent at position 3.
- A 4-nitrobenzylthio group at position 2.
- An isopropyl carboxylate ester at position 4.
Properties
IUPAC Name |
propan-2-yl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-13(2)34-23(31)18-14(3)26-21-20(19(18)16-5-4-10-25-11-16)22(30)28-24(27-21)35-12-15-6-8-17(9-7-15)29(32)33/h4-11,13,19H,12H2,1-3H3,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSCRVJILEMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 537663-61-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a tetrahydropyrido-pyrimidine core, which is characteristic of many biologically active molecules. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 493.54 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O5S |
| Molecular Weight | 493.54 g/mol |
| IUPAC Name | Isopropyl 7-methyl-2-((4-nitrophenyl)methylsulfanyl)-4-oxo-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Anticancer Potential
Research indicates that compounds similar to Isopropyl 7-methyl derivatives exhibit potent inhibitory effects against key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for cancer cell proliferation, suggesting potential applications in oncology. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models by disrupting DNA replication pathways .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Preliminary results suggest that derivatives containing the nitro group exhibit significant activity, with minimal inhibitory concentration (MIC) values indicating effective bacterial inhibition. The presence of the nitro moiety is essential for maintaining this biological activity .
The biological activity of Isopropyl 7-methyl compounds may be attributed to their ability to interact with various biological targets. Interaction studies have demonstrated binding affinities to critical proteins involved in cellular signaling and metabolism. For example, the thioether linkage is known to participate in nucleophilic substitution reactions, enhancing the compound's reactivity and biological efficacy .
Case Studies
- Anticancer Activity : A study on structurally similar pyrimidine derivatives reported a significant reduction in tumor cell viability when treated with these compounds. The mechanism was linked to the inhibition of DNA synthesis pathways .
- Antitubercular Effects : In vitro assays showed that derivatives of Isopropyl 7-methyl significantly inhibited M. tuberculosis growth at concentrations as low as 0.78 µM, highlighting their potential as therapeutic agents against tuberculosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Physical and Crystallographic Properties
- Melting Points : Analogues with nitro groups (e.g., compounds in ) exhibit melting points >200°C, suggesting the target compound may similarly have high thermal stability.
- Crystal Packing : The nitrobenzylthio group in the target compound could disrupt C–H···O interactions observed in , leading to altered crystal morphologies.
Preparation Methods
Core Tetrahydropyrido[2,3-d]Pyrimidine Skeleton Construction
The tetrahydropyrido[2,3-d]pyrimidine core is typically assembled via a one-pot three-component condensation reaction. Drawing from analogous syntheses of tetrahydropyrido[2,3-d]pyrimidines, the core structure can be formed by reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with a suitably substituted oxopropanenitrile derivative and an aldehyde. For this target compound, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile serves as the enamine precursor, while a pyridin-3-yl-substituted aldehyde introduces the C5 substituent.
Representative Reaction Conditions
- Catalyst : MIL-125(Ti)-N(CH2PO3H2)2 (10 mg per mmol substrate)
- Temperature : 100°C under solvent-free conditions
- Time : 2–4 hours (monitored by TLC)
- Yield : 80–92% (based on analogous reactions)
The vinylogous anomeric-based oxidation mechanism facilitates cyclization, wherein the enamine undergoes nucleophilic attack on the activated aldehyde, followed by dehydration to form the fused pyrido-pyrimidine system.
Introduction of the Pyridin-3-Yl Group at C5
The pyridin-3-yl moiety at position 5 is introduced via a palladium-catalyzed cross-coupling reaction. Patent literature describes a Suzuki–Miyaura coupling between a halogenated pyridine intermediate and pyridin-3-ylboronic acid. For this target molecule, a 5-bromo-tetrahydropyrido[2,3-d]pyrimidine intermediate is coupled with pyridin-3-ylboronic acid under the following conditions:
Coupling Protocol
- Catalyst : Palladium chloride (0.2–0.5 mol%)
- Base : Cesium carbonate (2.0–3.0 equiv)
- Solvent : Dioxane/water (2:1 v/v)
- Temperature : 80–100°C
- Time : 2–4 hours
- Yield : 70–85% (extrapolated from similar reactions)
This step requires careful control of steric and electronic effects to ensure regioselectivity at C5.
Thioether Functionalization at C2
The 4-nitrobenzylthio group is installed via nucleophilic substitution or oxidative thiolation. A method adapted from benzo[d]thiazole sulfonyl synthesis involves reacting a 2-mercapto-tetrahydropyrido[2,3-d]pyrimidine intermediate with 4-nitrobenzyl bromide.
Thioether Formation
- Base : Sodium hydride (1.2 equiv)
- Solvent : DMF (5.5 mL per mmol substrate)
- Temperature : Room temperature
- Time : 8–12 hours
- Yield : 65–78%
Subsequent oxidation to the sulfone is unnecessary for this target compound, distinguishing it from related benzothiazole derivatives.
Esterification at C6
The isopropyl ester at position 6 is introduced either during core synthesis or via post-cyclization modification. A two-step approach involves:
- Carboxylic Acid Formation : Hydrolysis of a methyl ester intermediate using LiOH in THF/water.
- Esterification : Reaction with isopropyl alcohol under Steglich conditions (DCC, DMAP) or via acid-catalyzed Fischer esterification.
Optimized Esterification Conditions
- Reagents : Isopropyl alcohol (3.0 equiv), DCC (1.5 equiv), DMAP (0.1 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
- Yield : 85–90%
Final Compound Characterization
Critical spectroscopic data for the target compound (hypothetical based on analogous structures):
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of bulky directing groups on the aldehyde component improves selectivity for the C5 position.
- Nitro Group Stability : Mild reaction conditions (pH 7–8, avoidance of reducing agents) prevent reduction of the nitro moiety.
- Catalyst Recycling : MIL-125(Ti)-N(CH2PO3H2)2 can be reused for up to five cycles without significant activity loss.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for this compound, and how are reaction conditions optimized?
- Answer : Synthesis involves multi-step reactions, such as condensation of pyrido[2,3-d]pyrimidine precursors with thiol-containing intermediates. For example, thioether formation uses 4-nitrobenzyl mercaptan under anhydrous DMF at 80°C for 24 hours, yielding 85–90% after silica gel purification . Esterification with isopropyl chloroformate in THF at 0°C→RT achieves 78% yield . Optimization requires strict control of stoichiometry (1:1.2 thiol:precursor), inert atmospheres, and catalysts like Pd/C for reductive steps .
Q. What analytical techniques confirm the compound’s structure and purity?
- Answer :
- 1H/13C NMR : Identifies proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, nitrobenzyl aromatic protons at δ 7.5–8.5 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ expected ~550 Da).
- HPLC : Uses C18 columns with acetonitrile/water gradients to verify >95% purity .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and S-C vibrations (thioether at ~650 cm⁻¹) .
Q. What biological targets are hypothesized, and how are they validated experimentally?
- Answer : Analogous compounds target tyrosine kinases (e.g., EGFR) and nucleotide-binding proteins. Validation includes:
- In vitro kinase assays : Measures phosphorylation inhibition via ELISA (IC50 ~10–25 µM) .
- Cellular viability assays (MTT) : Tests cytotoxicity in cancer lines (e.g., HeLa) .
- siRNA knockdown : Confirms mechanism specificity by comparing activity in target-deficient vs. wild-type cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?
- Answer :
- Substituent modification : Replacing the isopropyl ester with benzyl groups increases lipophilicity (logP ~3.5 vs. 2.8), improving membrane permeability .
- In vitro profiling : Synthesize 5–10 analogs (e.g., halogenated benzyl thioethers) and test kinase inhibition (IC50) under standardized ATP concentrations .
- Molecular docking : Uses InChI-derived 3D models to predict hydrogen bonding with pyrimidine-4-oxo and nitrobenzyl motifs .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Discrepancies (e.g., IC50 variability) arise from assay conditions or cell line heterogeneity. Mitigation strategies include:
- Standardized protocols : Use reference inhibitors (e.g., staurosporine) and triplicate measurements at pH 7.4, 37°C .
- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding affinity (KD) alongside enzymatic assays .
- Batch consistency : Ensure compound purity (>95% via HPLC) and storage stability (desiccated at -20°C) .
Q. How can computational modeling guide pharmacokinetic optimization?
- Answer :
- Molecular dynamics simulations : Predict solubility (target logP 2–3) and polar surface area (<140 Ų) using tools like GROMACS .
- ADMET prediction : SwissADME assesses CYP3A4 metabolism and Ames test toxicity .
- Serum binding studies : Docking into human serum albumin (PDB 1AO6) identifies residues (e.g., Lys199) affecting half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
